molecular formula C9H14FN3O2S B15112845 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine

Cat. No.: B15112845
M. Wt: 247.29 g/mol
InChI Key: FQMZUGSGJFZERV-UHFFFAOYSA-N
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Description

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and an imidazole-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of piperidine with fluoromethylating agents under controlled conditions to introduce the fluoromethyl group. Subsequently, the imidazole-4-sulfonyl group is introduced through sulfonylation reactions using reagents such as imidazole-4-sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazole-4-sulfonyl)piperidine: Lacks the fluoromethyl group, which may affect its reactivity and biological activity.

    4-(chloromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine: Substitutes the fluoromethyl group with a chloromethyl group, potentially altering its chemical properties and interactions.

    4-(bromomethyl)-1-(1H-imidazole-4-sulfonyl)piperidine: Similar to the chloromethyl analog but with a bromomethyl group.

Uniqueness

The presence of the fluoromethyl group in 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Properties

Molecular Formula

C9H14FN3O2S

Molecular Weight

247.29 g/mol

IUPAC Name

4-(fluoromethyl)-1-(1H-imidazol-5-ylsulfonyl)piperidine

InChI

InChI=1S/C9H14FN3O2S/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-7-12-9/h6-8H,1-5H2,(H,11,12)

InChI Key

FQMZUGSGJFZERV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)S(=O)(=O)C2=CN=CN2

Origin of Product

United States

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